molecular formula C15H21BrN2O2 B2674181 tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate CAS No. 2059966-80-0

tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B2674181
CAS No.: 2059966-80-0
M. Wt: 341.249
InChI Key: WFAZICBXBANFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrN2O2. It is a derivative of pyrrolidine, featuring a bromophenyl group and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenyl pyrrolidine as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including amine protection, bromination, and esterification.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to control the reaction environment.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the bromine atom, are common, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Cyanides and other substituted pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing neurotransmitter systems and other biological processes.

Comparison with Similar Compounds

  • Tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate: Similar structure but with a different position of the bromine atom.

  • Tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate: Another positional isomer with distinct properties.

  • Tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 3-position on the phenyl ring distinguishes this compound from its isomers and similar compounds, potentially leading to different biological activities and applications.

This comprehensive overview provides a detailed understanding of tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAZICBXBANFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.